Pentosan polysulfate
Overview
Description
Pentosan polysulfate: is a semi-synthetic sulfated polysaccharide derived from xylan, a plant-based compound. It is primarily known for its use in the treatment of interstitial cystitis, a chronic condition causing bladder pain and discomfort . This compound has been approved for medical use since 1996 and is marketed under various brand names, including Elmiron .
Scientific Research Applications
Pentosan polysulfate has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Approved for the treatment of interstitial cystitis .
- Studied for its potential use in treating osteoarthritis and other inflammatory conditions .
- Explored as a potential treatment for transmissible spongiform encephalopathies, such as Creutzfeldt–Jakob disease .
Industry:
Mechanism of Action
Safety and Hazards
Future Directions
The FDA recently approved Zycosan (pentosan polysulfate sodium injection) for the control of clinical signs associated with osteoarthritis in horses . This suggests that PPS could have potential applications in veterinary medicine. Additionally, the market for PPS is estimated to expand at a considerable growth rate due to increasing prevalence of venous diseases and increasing new product approvals .
Relevant papers on PPS include studies on its use in patients with bladder pain syndrome/interstitial cystitis , its bottom-up and top-down profiling , and its use in dogs . These papers provide valuable insights into the properties and potential applications of PPS.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentosan polysulfate is synthesized through the chemical sulfonation of xylan, which is derived from plant sources. The process involves the esterification of hydroxyl groups in the polysaccharide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically include the use of concentrated sulfuric acid and n-butanol as a solvent .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes, followed by purification and lyophilization (freeze-drying) to obtain the final product . The lyophilized form is preferred for its stability and ease of storage.
Chemical Reactions Analysis
Types of Reactions: Pentosan polysulfate undergoes various chemical reactions, including:
Substitution: The sulfonation process itself is a substitution reaction where hydroxyl groups are replaced by sulfate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and copper acetate are commonly used reagents for oxidative depolymerization.
Substitution: Concentrated sulfuric acid is used for the sulfonation of xylan.
Major Products Formed:
Comparison with Similar Compounds
- Heparin
- Chondroitin sulfate
- Heparan sulfate
Pentosan polysulfate stands out due to its unique combination of anti-inflammatory, anticoagulant, and tissue-protective properties, making it a versatile compound in both medical and research applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-2-hydroxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-disulfooxyoxan-2-yl]oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O21S4/c11-3-1-26-10(8(31-35(22,23)24)5(3)28-32(13,14)15)27-4-2-25-9(12)7(30-34(19,20)21)6(4)29-33(16,17)18/h3-12H,1-2H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5+,6+,7-,8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNSUIJIOOXEZ-SJYYZXOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O21S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116001-96-8 (sodium salt) | |
Record name | Pentosan polysulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentosan Polysulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.49e+00 g/L | |
Record name | Pentosan Polysulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pentosan polysulfate is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer. It binds Fibroblast growth factors (FGFs) as well as other heparin-binding growth factors. It has been shown to interact also with the heparin-binding site of FGFR-1. It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4. | |
Record name | Pentosan polysulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37300-21-3 | |
Record name | Pentosan polysulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentosan polysulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentosan Polysulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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